2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide
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Overview
Description
2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of ZINC00132889 is currently unknown. The benzimidazole moiety, a key structural component of this compound, is known to interact with various biological targets and exhibit diverse pharmacological activities .
Mode of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The compound’s interaction with its targets may lead to changes in cellular processes, but the specifics of these interactions are yet to be elucidated.
Biochemical Pathways
Benzimidazole derivatives have been known to influence various biochemical pathways, including those involved in microbial growth, cancer cell proliferation, viral replication, parasitic infestation, blood pressure regulation, and inflammation .
Pharmacokinetics
Factors such as how well the drug is absorbed in the digestive tract, how it is distributed throughout the body, how it is metabolized by the body, and how it is excreted all affect the drug’s bioavailability and efficacy .
Result of Action
Based on the known activities of benzimidazole derivatives, it can be speculated that the compound may have potential antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide typically involves the condensation of 6-methoxy-1H-benzimidazole-2-thiol with thiazol-2-ylacetamide. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The methoxy group on the benzimidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the treatment of parasitic infections and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-nitro-1H-benzimidazol-2-yl)phenol
- 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole
- 2-methyl-1H-benzimidazole
Uniqueness
2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is unique due to its combined benzimidazole and thiazole moieties, which confer distinct biological activities. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-19-8-2-3-9-10(6-8)16-13(15-9)21-7-11(18)17-12-14-4-5-20-12/h2-6H,7H2,1H3,(H,15,16)(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXSTQUDCKKOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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